

Application Note: Analysis of Phenoxyacetone using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Phenoxyacetone	
Cat. No.:	B1677642	Get Quote

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **phenoxyacetone** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of **phenoxyacetone**, a compound of interest in pharmaceutical development and chemical synthesis. The protocol includes sample preparation, GC-MS instrument parameters, and data analysis procedures. Expected fragmentation patterns and key mass-to-charge ratios (m/z) for identification are also discussed. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Phenoxyacetone, also known as 1-phenoxy-2-propanone, is a ketone and an ether, making it a versatile intermediate in organic synthesis. Its accurate identification and quantification are crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for this purpose. The chromatographic separation provided by GC, coupled with the detailed structural information from MS, allows for unambiguous identification and precise quantification of **phenoxyacetone** in various matrices.

Experimental Protocols



Sample Preparation

A simple dilution of the sample in a suitable organic solvent is typically sufficient for the analysis of **phenoxyacetone**.

Reagents and Materials:

- Phenoxyacetone standard
- Methanol or Acetonitrile (HPLC grade or equivalent)
- Internal Standard (e.g., o-cresol or a deuterated analog of **phenoxyacetone**)
- Volumetric flasks
- Micropipettes
- Autosampler vials with caps

Procedure:

- Standard Preparation: Prepare a stock solution of phenoxyacetone (e.g., 1000 µg/mL) in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Internal Standard Spiking: Spike all calibration standards and unknown samples with a fixed concentration of the internal standard (e.g., 10 μg/mL of o-cresol).
- Sample Dilution: Dilute the unknown sample with methanol to ensure the concentration of phenoxyacetone falls within the calibration range.
- Vial Transfer: Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **phenoxyacetone**. These may be optimized based on the specific instrument and column used.



GC Parameter	Condition
Gas Chromatograph	Agilent 6890N or equivalent
Column	DB-WAX capillary column (30 m x 250 μm x 0.25 μm) or similar polar column.[1]
Injector Temperature	250 °C
Injection Mode	Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume	1 μL
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature of 70 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
Mass Spectrometer	Agilent 5973 or equivalent
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV[2]
Ion Source Temperature	230 °C[2]
Quadrupole Temperature	150 °C[1]
Mass Scan Range	m/z 40-300
Data Acquisition Mode	Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation Quantitative Data Summary

The following table summarizes the typical performance characteristics for the quantitative analysis of **phenoxyacetone** by GC-MS. These values should be determined during method validation.



Parameter	Result
Linearity (R²)	> 0.995
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantitation (LOQ)	0.5 μg/mL
Precision (RSD%)	< 10%[1]
Accuracy (Recovery %)	90-110%
Retention Time	Compound-specific
Quantifier Ion (m/z)	94 (tentative)
Qualifier Ions (m/z)	150, 77, 43 (tentative)

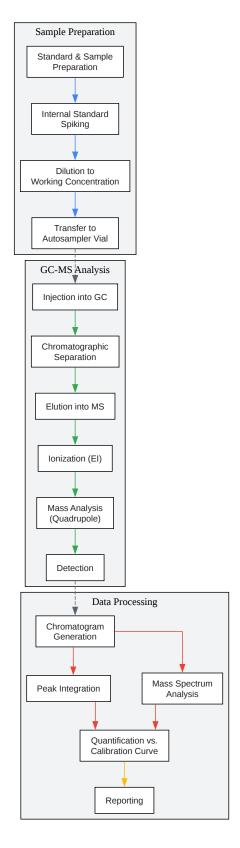
Expected Mass Spectrum and Fragmentation

While a published mass spectrum for **phenoxyacetone** was not found, the expected fragmentation pattern under electron ionization can be predicted based on the fragmentation of similar molecules like 2-phenoxyethanol and other aromatic ketones.[3][4][5][6]

- Molecular Ion (M+•): The molecular ion at m/z 150 is expected to be observed, though its intensity may be low.
- Base Peak: The base peak is likely to be at m/z 94, corresponding to the stable phenoxy radical cation ([C₆H₅O]+•) formed by alpha-cleavage of the bond between the carbonyl carbon and the adjacent methylene group.[4]
- Other Key Fragments:
 - m/z 77: Phenyl cation ([C₆H₅]+), resulting from the cleavage of the C-O ether bond.[4]
 - m/z 43: Acetyl cation ([CH₃CO]+), from the cleavage of the bond between the carbonyl carbon and the oxygen of the ether linkage.
 - m/z 51: A common fragment in aromatic compounds.



Mandatory Visualization



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Caption: Experimental workflow for GC-MS analysis of **phenoxyacetone**.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of **phenoxyacetone**. The detailed protocol for sample preparation, instrument conditions, and data analysis will enable researchers and scientists to achieve accurate and reproducible results. The expected fragmentation pattern serves as a valuable guide for the qualitative identification of **phenoxyacetone** in the absence of a reference spectrum. Method validation should be performed in the respective laboratory to ensure the suitability of this protocol for its intended application.

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